![molecular formula C17H20N2O3 B11830717 1-[(2R)-2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one CAS No. 321997-84-6](/img/structure/B11830717.png)
1-[(2R)-2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl)piperidin-4-one is a synthetic organic compound that features a quinoline moiety linked to a piperidinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl)piperidin-4-one typically involves multi-step organic reactions. One possible route includes:
Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring can be constructed via the Skraup synthesis.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a Mannich reaction, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The ketone group in the piperidinone ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group on the quinoline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of substituted quinoline derivatives
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, this compound may be used to study the interactions of quinoline derivatives with biological targets.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of ®-1-(2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl)piperidin-4-one would depend on its specific biological target. For example, if it acts as an antimalarial agent, it might inhibit the heme detoxification pathway in Plasmodium parasites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinidine: An antiarrhythmic agent with a quinoline moiety.
Piperidone derivatives: Compounds with a piperidinone ring that have various pharmacological activities.
Uniqueness
®-1-(2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl)piperidin-4-one is unique due to its specific combination of a quinoline and a piperidinone structure, which may confer unique biological activities and pharmacological properties.
Propriétés
Numéro CAS |
321997-84-6 |
|---|---|
Formule moléculaire |
C17H20N2O3 |
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
1-[(2R)-2-hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one |
InChI |
InChI=1S/C17H20N2O3/c1-22-13-2-3-16-15(10-13)14(4-7-18-16)17(21)11-19-8-5-12(20)6-9-19/h2-4,7,10,17,21H,5-6,8-9,11H2,1H3/t17-/m0/s1 |
Clé InChI |
TXUPBJOAFFJDOS-KRWDZBQOSA-N |
SMILES isomérique |
COC1=CC2=C(C=CN=C2C=C1)[C@H](CN3CCC(=O)CC3)O |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(CN3CCC(=O)CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




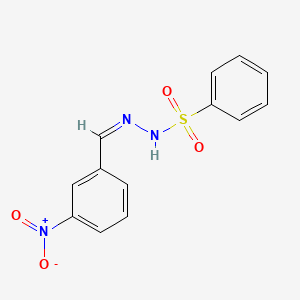

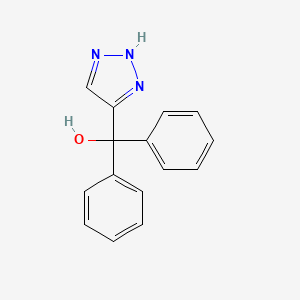
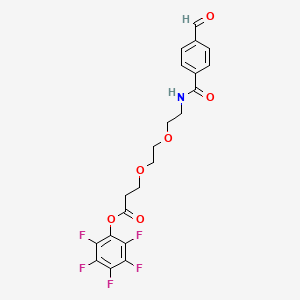
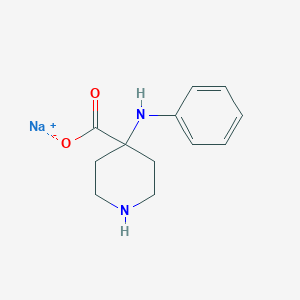
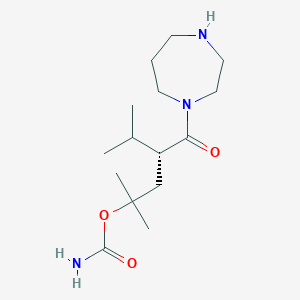

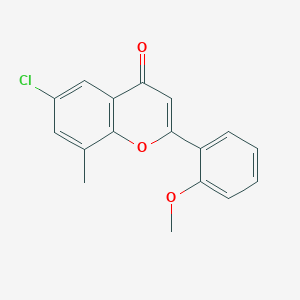
![[(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl benzoate](/img/structure/B11830683.png)

![1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11830711.png)

